molecular formula C24H29N3O3 B11156285 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11156285
M. Wt: 407.5 g/mol
InChI Key: SYUPFOHEFHZDPP-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its potential effects on cellular processes and pathways. In medicine, it is explored for its potential therapeutic properties, including its use as a local anesthetic . Industrially, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act as a Bronsted base, accepting a hydron from a donor. This interaction can lead to various biochemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar compounds to 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include dextrobupivacaine and levobupivacaine. These compounds share a similar chemical structure but may differ in their specific properties and applications. For example, levobupivacaine is known for its use as a local anesthetic with fewer side effects compared to other similar compounds .

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

1-butyl-N-[4-[(2,6-dimethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-4-5-13-27-15-19(14-21(27)28)24(30)25-20-11-9-18(10-12-20)23(29)26-22-16(2)7-6-8-17(22)3/h6-12,19H,4-5,13-15H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

SYUPFOHEFHZDPP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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